- Highly efficient organic electroluminescent device with hole transport region including monoamine compound, Korea, , ,

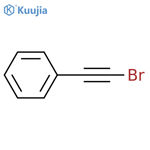

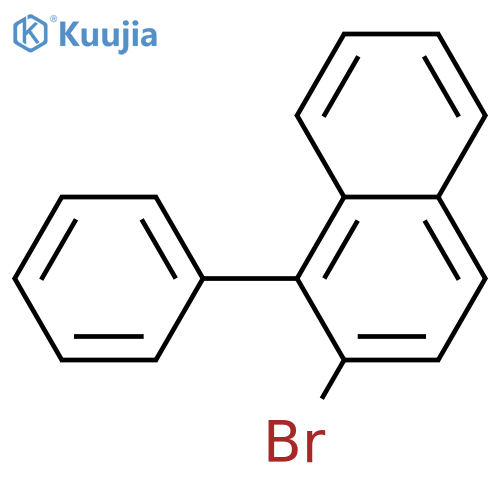

Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)

Naphthalene,2-bromo-1-phenyl- structure

Nombre del producto:Naphthalene,2-bromo-1-phenyl-

Número CAS:93989-32-3

MF:C16H11Br

Megavatios:283.162543535233

MDL:MFCD00094972

CID:797570

PubChem ID:4983341

Naphthalene,2-bromo-1-phenyl- Propiedades químicas y físicas

Nombre e identificación

-

- 2-Bromo-1-phenylnaphthalene

- 2-BROMO-1-PHENYL-NAPHTHALENE

- Naphthalene,2-bromo-1-phenyl-

- 1-phenyl-2-bromonaphthalene

- 2-Brom-1-phenyl-naphthalin

- 2-Bromo-1-phenylnaphthalene (ACI)

- AKOS015966164

- AS-81968

- KUC100627N

- CS-0200247

- DTXSID60407233

- E82379

- SCHEMBL18320175

- Naphthalene, 2-bromo-1-phenyl-

- 93989-32-3

- DB-083897

-

- MDL: MFCD00094972

- Renchi: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H

- Clave inchi: HCUNFELJFKOTPV-UHFFFAOYSA-N

- Sonrisas: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1

Atributos calculados

- Calidad precisa: 282.00441g/mol

- Carga superficial: 0

- XLogP3: 5.5

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 282.00441g/mol

- Masa isotópica única: 282.00441g/mol

- Superficie del Polo topológico: 0Ų

- Recuento de átomos pesados: 17

- Complejidad: 244

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- PSA: 0.00000

- Logp: 5.26930

Naphthalene,2-bromo-1-phenyl- Información de Seguridad

Naphthalene,2-bromo-1-phenyl- Datos Aduaneros

- Código HS:2903999090

- Datos Aduaneros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Naphthalene,2-bromo-1-phenyl- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D104876-200g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 95% | 200g |

$3180 | 2024-06-05 | |

| eNovation Chemicals LLC | D104876-100g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 95% | 100g |

$2280 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270917-1g |

2-Bromo-1-phenylnaphthalene |

93989-32-3 | 98% | 1g |

¥565.00 | 2024-04-24 | |

| Aaron | AR006APV-5g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 98% | 5g |

$175.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-250mg |

2-bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 250mg |

¥187.0 | 2024-04-16 | |

| A2B Chem LLC | AC92727-1g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 95% | 1g |

$42.00 | 2024-07-18 | |

| Ambeed | A272307-250mg |

2-Bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 250mg |

$37.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-1g |

2-bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 1g |

¥468.0 | 2024-04-16 | |

| Aaron | AR006APV-250mg |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 98% | 250mg |

$22.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-100mg |

2-bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 100mg |

¥173.0 | 2024-04-16 |

Naphthalene,2-bromo-1-phenyl- Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt → 80 °C; 8 h, 80 °C

Referencia

- Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 12 h, rt → 100 °C

Referencia

- Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ; 1440 min, 80 °C

Referencia

- Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactions, Applied Organometallic Chemistry, 2016, 30(3), 140-147

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Carbon tetrachloride

Referencia

- Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin, Journal of Organic Chemistry, 1978, 43(17), 3379-84

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Bromine Solvents: Acetonitrile ; 5 min, rt

Referencia

- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes, Journal of Organic Chemistry, 2006, 71(1), 236-243

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 4 - 8 h, rt

Referencia

- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes, ChemistrySelect, 2022, 7(9),

Métodos de producción 8

Condiciones de reacción

Referencia

- Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls, Organic Letters, 2000, 2(23), 3675-3677

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; rt → 110 °C; 24 h, 110 °C

Referencia

- Preparation of polysubstituted naphthalene derivatives, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; 24 h, 110 °C

Referencia

- MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansion, Chinese Chemical Letters, 2022, 33(6), 3021-3025

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 4 - 7 h, rt

Referencia

- Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynes, Tetrahedron, 2021, 90,

Métodos de producción 12

Condiciones de reacción

1.1 Catalysts: Gold trichloride , Silver hexafluoroantimonate Solvents: Dichloromethane ; 4 h, reflux

Referencia

- Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenes, Organic Letters, 2009, 11(14), 3116-3119

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C

Referencia

- N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices, European Patent Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 120 °C

Referencia

- Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device, China, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

Referencia

- Organic electric element comprising compound for organic electric element and electronic device using same, World Intellectual Property Organization, , ,

Naphthalene,2-bromo-1-phenyl- Raw materials

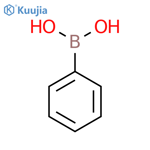

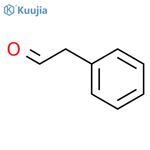

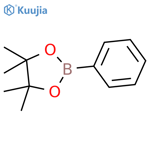

- Phenylboronic acid

- 2-phenylacetaldehyde

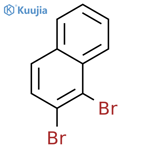

- 1,2-dibromonaphthalene

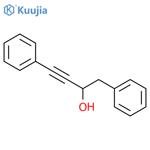

- Benzeneethanol, a-(phenylethynyl)-

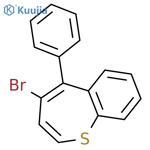

- 1-Benzothiepin, 4-bromo-5-phenyl-

- (Bromoethynyl)benzene

- Phenylboronic Acid Pinacol Ester

- 2-Bromo-1-iodonaphthalene

Naphthalene,2-bromo-1-phenyl- Preparation Products

Naphthalene,2-bromo-1-phenyl- Literatura relevante

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

93989-32-3 (Naphthalene,2-bromo-1-phenyl-) Productos relacionados

- 1499-10-1(9,10-Diphenylanthracene)

- 19383-97-2(Benz[a]anthracene,8-phenyl-)

- 517-51-1(Rubrene)

- 122648-99-1(9,10-Di(2-naphthyl)anthracene)

- 1055-23-8(9,9'-Bianthracene)

- 602-55-1(9-Phenylanthracene)

- 605-02-7(1-Phenylnaphthalene)

- 172285-79-9(9,9'-Bianthracene,10,10'-bis([1,1'-biphenyl]-4-yl)-)

- 13638-82-9(1,3,6,8-Tetraphenylpyrene)

- 26979-27-1(9,10-Di(1-naphthyl)anthracene)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93989-32-3)Naphthalene,2-bromo-1-phenyl-

Pureza:99%

Cantidad:5g

Precio ($):296.0